molecular formula C18H25FN2O3 B2605536 3-fluoro-4-methoxy-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034289-81-9

3-fluoro-4-methoxy-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2605536
CAS No.: 2034289-81-9
M. Wt: 336.407
InChI Key: KPOWNCZFBXSFBG-UHFFFAOYSA-N
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Description

The compound 3-fluoro-4-methoxy-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a benzamide derivative featuring a fluorinated and methoxylated aromatic ring. The benzamide moiety is linked to a piperidine ring substituted at the 1-position with an oxolan-3-yl (tetrahydrofuran-3-yl) group. This structural motif is common in medicinal chemistry, where piperidine and benzamide groups are frequently employed to modulate pharmacokinetic and pharmacodynamic properties.

Key structural features:

  • Benzamide core: 3-fluoro and 4-methoxy substituents on the benzene ring.
  • Piperidine linker: A 4-methylpiperidine bridge connects the benzamide to the oxolan-3-yl group.
  • Oxolan-3-yl substituent: A polar tetrahydrofuran ring that may enhance solubility compared to aliphatic or aromatic substituents.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-23-17-3-2-14(10-16(17)19)18(22)20-11-13-4-7-21(8-5-13)15-6-9-24-12-15/h2-3,10,13,15H,4-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOWNCZFBXSFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Nitration and Reduction: Starting with 3-fluoro-4-methoxyaniline, nitration followed by reduction yields the corresponding amine.

    Formation of Piperidine Derivative: The amine is then reacted with 1-(oxolan-3-yl)piperidine under appropriate conditions to form the piperidine derivative.

    Amidation: Finally, the piperidine derivative undergoes amidation with benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of 3-fluoro-4-methoxybenzaldehyde or 3-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 3-hydroxy-4-methoxy-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide.

    Substitution: Formation of 3-azido-4-methoxy-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C18_{18}H25_{25}FN2_2O3_3
  • Molecular Weight: 336.4011 g/mol
  • Structure: The compound features a benzamide core substituted with a fluorine atom and a methoxy group, along with a piperidine ring linked to an oxolane moiety.

Pharmacological Applications

  • Cancer Treatment
    • The compound has been investigated for its ability to modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and survival. This modulation can potentially lead to therapeutic effects against various types of cancer, as indicated by patent applications that explore its efficacy in treating neoplastic diseases .
  • Neurological Disorders
    • Due to its structural similarity to known neuroactive compounds, 3-fluoro-4-methoxy-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide may exhibit properties beneficial for treating neurological disorders. The piperidine and oxolane components suggest potential interactions with neurotransmitter systems, warranting further investigation into its neuropharmacological effects.

Case Study 1: Protein Kinase Inhibition

A study highlighted in patent literature demonstrated that compounds similar to this compound effectively inhibited specific protein kinases involved in tumor growth. The results indicated a dose-dependent response, suggesting that this compound could serve as a lead compound for further development into anticancer agents .

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures have shown that derivatives of this compound can protect against oxidative stress-induced cell death. This neuroprotective effect was attributed to the modulation of signaling pathways associated with apoptosis and inflammation, indicating potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis

Compound Name Benzamide Substituents Piperidine Substituents Key Structural Differences
Target Compound 3-fluoro, 4-methoxy 1-(oxolan-3-yl) Reference compound
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate 4-chloro 1-(4-chlorobenzoyl) Chlorinated benzamide and benzoyl groups
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide 4-methyl 1-(4-methylbenzoyl) Methyl substituents on both rings
2,3-Dimethoxy-N-[1-(4-fluorobenzyl)-piperidin-4-yl]benzamide 2,3-dimethoxy 1-(4-fluorobenzyl) Dimethoxy and fluorobenzyl groups
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide 4-methoxy, 3-CF₃ Pyridin-4-ylmethyl (non-piperidine) Trifluoromethyl and pyridine substitution

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Insights
Target Compound ~392.4 Not reported Oxolan-3-yl may enhance aqueous solubility
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide ~406.3 Not reported Chlorine substituents increase lipophilicity
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide ~352.5 Not reported Methyl groups reduce polarity
2,3-Dimethoxy-N-[1-(4-fluorobenzyl)-piperidin-4-yl]benzamide ~416.5 Not reported Fluorobenzyl enhances metabolic stability

Structural and Crystallographic Insights

  • Piperidine Conformation: In 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide, the piperidine adopts a chair conformation with inclined benzene rings.
  • Hydrogen Bonding :

    • Analogs like 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide form chains via N–H···O and C–H···O bonds. The oxolan-3-yl group in the target compound could introduce additional O–H···O interactions.

Biological Activity

3-fluoro-4-methoxy-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzamide core with a fluorine and methoxy group on the aromatic ring, as well as a piperidine moiety linked via an oxolane (tetrahydrofuran) unit. This unique structure may contribute to its biological activities.

Pharmacological Properties

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing oxadiazole and benzamide structures have demonstrated significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,3,4-oxadiazole have shown potent activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The modulation of protein kinase activity by compounds similar to this compound suggests potential applications in cancer treatment. Studies have highlighted the ability of related compounds to inhibit cell proliferation in various cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. For instance:

  • Protein Kinase Inhibition : Similar compounds have been reported to modulate protein kinase activity, affecting pathways related to cell growth and survival .
  • Antibacterial Mechanisms : Compounds with similar structures have been shown to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to cell lysis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of various benzamide derivatives, including those with oxadiazole scaffolds. Results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics like vancomycin, indicating strong antibacterial potential .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that compounds structurally related to this compound effectively inhibited proliferation and induced apoptosis in cancer cells .

Data Tables

Biological ActivityCompound TypeObserved EffectsReference
AntimicrobialBenzamide derivativesStrong inhibition of S. aureus
AnticancerProtein kinase inhibitorsReduced proliferation in cancer cells
Antibacterial1,3,4-Oxadiazole derivativesLower MIC than vancomycin

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